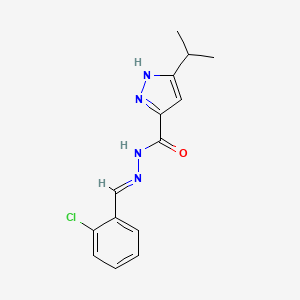![molecular formula C34H28N4O4S B11661758 ethyl (2Z)-2-{[1-(2-cyanobenzyl)-1H-indol-3-yl]methylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11661758.png)
ethyl (2Z)-2-{[1-(2-cyanobenzyl)-1H-indol-3-yl]methylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'éthyl (2Z)-2-{[1-(2-cyanobenzyl)-1H-indol-3-yl]méthylidène}-5-(4-méthoxyphényl)-7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate est un composé organique complexe ayant des applications potentielles dans divers domaines tels que la chimie médicinale, la pharmacologie et la science des matériaux. Ce composé présente une structure unique qui combine des motifs indole, thiazolopyrimidine et méthoxyphényl, ce qui en fait un sujet d'intérêt pour les chercheurs explorant de nouveaux agents thérapeutiques et matériaux.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'éthyl (2Z)-2-{[1-(2-cyanobenzyl)-1H-indol-3-yl]méthylidène}-5-(4-méthoxyphényl)-7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend :
Formation du dérivé indole : En partant du bromure de 2-cyanobenzyl et de l'indole, une réaction de substitution nucléophile est effectuée pour former l'intermédiaire 1-(2-cyanobenzyl)-1H-indole.
Construction du noyau thiazolopyrimidine : L'intermédiaire est ensuite mis à réagir avec des précurseurs appropriés de thiazole et de pyrimidine dans des conditions de cyclisation pour former le noyau thiazolopyrimidine.
Couplage final et estérification : L'étape finale implique le couplage du noyau thiazolopyrimidine avec le 4-méthoxybenzaldéhyde et l'estérification subséquente avec des groupes éthyle dans des conditions spécifiques pour donner le composé cible.
Méthodes de production industrielle : La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs automatisés, de chimie à flux continu et de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC).
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des motifs indole et thiazolopyrimidine.
Réduction : Les réactions de réduction peuvent cibler le groupe nitrile dans le motif indole, le transformant en amine.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire à diverses positions sur les cycles aromatiques.
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou l'hydrogène gazeux (H₂) avec un catalyseur de palladium sont utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome, le chlore) et les nucléophiles (par exemple, les amines, les alcools) sont utilisés dans des conditions appropriées.
Oxydation : Dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène.
Réduction : Dérivés réduits avec des groupes amine remplaçant les groupes nitrile.
Substitution : Dérivés substitués avec divers groupes fonctionnels liés aux cycles aromatiques.
4. Applications de la recherche scientifique
L'éthyl (2Z)-2-{[1-(2-cyanobenzyl)-1H-indol-3-yl]méthylidène}-5-(4-méthoxyphényl)-7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate a plusieurs applications de recherche scientifique :
Chimie médicinale : Étudié pour son potentiel en tant qu'agent anticancéreux, antimicrobien et anti-inflammatoire en raison de sa structure complexe et de sa bioactivité.
Pharmacologie : Étudié pour ses interactions avec diverses cibles biologiques, y compris les enzymes et les récepteurs, ce qui pourrait conduire au développement de nouveaux médicaments.
Science des matériaux : Exploré pour son utilisation potentielle dans l'électronique organique et la photonique en raison de ses propriétés électroniques uniques.
Biologie : Utilisé dans des études pour comprendre ses effets sur les processus cellulaires et les voies.
5. Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le motif indole est connu pour interagir avec diverses cibles biologiques, tandis que le noyau thiazolopyrimidine peut moduler l'activité enzymatique. Les effets du composé sont médiés par des voies impliquant la transduction du signal, l'expression génique et la régulation métabolique.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored based on its biological properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of ETHYL (2Z)-2-({1-[(2-CYANOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE would depend on its interaction with molecular targets. This could involve binding to specific proteins or enzymes, altering their activity, and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Composés similaires :
- Éthyl (2Z)-2-{[1-(2-cyanobenzyl)-1H-indol-3-yl]méthylidène}-5-(4-hydroxyphényl)-7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Éthyl (2Z)-2-{[1-(2-cyanobenzyl)-1H-indol-3-yl]méthylidène}-5-(4-chlorophényl)-7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Unicité : La combinaison unique de motifs indole, thiazolopyrimidine et méthoxyphényl dans l'éthyl (2Z)-2-{[1-(2-cyanobenzyl)-1H-indol-3-yl]méthylidène}-5-(4-méthoxyphényl)-7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate fournit des propriétés électroniques et stériques distinctes. Cette unicité en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles, le distinguant d'autres composés similaires.
Propriétés
Formule moléculaire |
C34H28N4O4S |
|---|---|
Poids moléculaire |
588.7 g/mol |
Nom IUPAC |
ethyl (2Z)-2-[[1-[(2-cyanophenyl)methyl]indol-3-yl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C34H28N4O4S/c1-4-42-33(40)30-21(2)36-34-38(31(30)22-13-15-26(41-3)16-14-22)32(39)29(43-34)17-25-20-37(28-12-8-7-11-27(25)28)19-24-10-6-5-9-23(24)18-35/h5-17,20,31H,4,19H2,1-3H3/b29-17- |
Clé InChI |
BVXXMSPHVDSUSQ-RHANQZHGSA-N |
SMILES isomérique |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CC6=CC=CC=C6C#N)/S2)C |
SMILES canonique |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CN(C5=CC=CC=C54)CC6=CC=CC=C6C#N)S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-3-ethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11661675.png)
![3-(5-bromothiophen-2-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661678.png)
![5-{5-bromo-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11661686.png)

![Methyl 4-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11661694.png)
![(5E)-1-(4-chlorophenyl)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11661711.png)
![Propan-2-yl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11661727.png)
![(5E)-1-(2,5-dimethoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11661728.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(5-methylthiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11661729.png)
![propyl 2-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11661731.png)
![(5Z)-5-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661737.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11661745.png)


